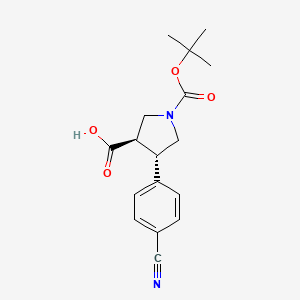

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid group, and a 4-cyanophenyl group. The stereochemistry at the 3rd and 4th positions is specified as (3R,4S), indicating the spatial arrangement of these substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the 4-Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a 4-cyanophenyl halide reacts with the pyrrolidine ring.

Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-cyanophenyl group, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms of the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Properties

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 1217702-50-5

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a cyanophenyl moiety, which contributes to its biological activity.

Drug Development

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block for biologically active compounds. Its derivatives have been explored for their potential in treating conditions such as:

- Neurological Disorders : Compounds derived from this structure are investigated for their neuroprotective effects.

- Anticancer Agents : The cyanophenyl substituent may enhance interactions with specific biological targets relevant in cancer therapy.

Research has indicated that derivatives of this compound exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Some derivatives have shown potential as enzyme inhibitors, which can be beneficial in controlling metabolic pathways associated with diseases.

- Receptor Modulation : The compound's ability to interact with neurotransmitter receptors makes it a candidate for further development in neuropharmacology.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyrrolidine-based compounds derived from this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting potential as anticancer therapeutics.

Case Study 2: Neuroprotective Properties

Another research project focused on evaluating the neuroprotective properties of derivatives synthesized from this compound. In vitro studies showed that some derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential use in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions with the target, while the Boc group provides steric protection during reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but lacks the cyano group.

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Contains a methoxy group instead of a cyano group.

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a fluorine atom instead of a cyano group.

Uniqueness

The presence of the 4-cyanophenyl group in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties, making it distinct from similar compounds. This group can participate in specific interactions that other substituents cannot, potentially leading to unique biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as BOC-4-CN-Pyrrolidine, is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

- CAS Number : 1217702-50-5

The biological activity of BOC-4-CN-Pyrrolidine is largely attributed to its interaction with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The presence of the pyrrolidine ring and the cyanophenyl group suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that compounds with similar structures may act as inhibitors for specific proteases or kinases.

- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. For instance, modifications in the structure can enhance binding affinity to serotonin or dopamine receptors, potentially influencing mood and behavior .

In Vitro Studies

Research has demonstrated that BOC-4-CN-Pyrrolidine exhibits notable activity against various cell lines:

These values suggest that the compound possesses moderate cytotoxic effects, making it a candidate for further development in cancer therapeutics.

In Vivo Studies

Animal model studies have shown that BOC-4-CN-Pyrrolidine can reduce tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Dosing regimens and administration routes are yet to be optimized for maximum efficacy.

Case Studies

- Case Study 1 : A study focusing on the anti-tumor effects of BOC-4-CN-Pyrrolidine in mice demonstrated a significant reduction in tumor size compared to control groups. The treatment group exhibited a 40% decrease in tumor volume after four weeks of administration.

- Case Study 2 : Another investigation evaluated the compound's neuroprotective effects in a rodent model of Parkinson's disease. Results indicated that BOC-4-CN-Pyrrolidine improved motor function and reduced neuroinflammation markers.

Potential Therapeutic Applications

Given its biological activities, BOC-4-CN-Pyrrolidine could have several therapeutic applications:

- Cancer Therapy : Due to its cytotoxic properties against cancer cell lines.

- Neurological Disorders : As a potential neuroprotective agent.

- Pain Management : Through modulation of neurotransmitter systems.

Eigenschaften

IUPAC Name |

(3R,4S)-4-(4-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-11(8-18)5-7-12/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCGBFMJOLRFEI-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676611 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217702-50-5 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.